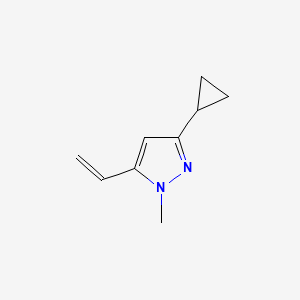

3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

3-cyclopropyl-5-ethenyl-1-methylpyrazole |

InChI |

InChI=1S/C9H12N2/c1-3-8-6-9(7-4-5-7)10-11(8)2/h3,6-7H,1,4-5H2,2H3 |

InChI Key |

YQVQTFDAZXYYJC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2CC2)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyclopropyl 1 Methyl 5 Vinyl 1h Pyrazole and Analogous Systems

Established Approaches for Pyrazole (B372694) Core Construction

The foundational methods for assembling the pyrazole ring system have been refined over more than a century, offering a diverse toolkit for accessing a wide array of substituted pyrazoles.

Cyclocondensation reactions represent a classical and direct approach to pyrazole synthesis, typically involving the reaction of a hydrazine (B178648) derivative with a 1,3-difunctionalized substrate. mdpi.comnih.gov

The Knorr pyrazole synthesis, first reported in 1883, is a seminal and enduring method that involves the condensation of a hydrazine with a β-diketone or other 1,3-dicarbonyl compounds. mdpi.comnih.gov This reaction is known for its simplicity and efficiency in producing polysubstituted pyrazoles. nih.govmdpi.com The reaction of a hydrazine derivative with a 1,3-diketone can potentially yield two regioisomeric pyrazoles, depending on which carbonyl group undergoes initial condensation with a specific nitrogen of the hydrazine. mdpi.comnih.gov

For instance, the reaction of methylhydrazine with an unsymmetrical 1,3-diketone can lead to a mixture of 1,3- and 1,5-disubstituted pyrazoles. nih.gov The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. mdpi.com

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product(s) | Reference |

| Hydrazine Hydrate (B1144303) | Pentane-2,4-dione | 3,5-dimethyl-1H-pyrazole | nih.gov |

| Phenylhydrazine | 1,3-Diphenylpropane-1,3-dione | 1,3,5-Triphenyl-1H-pyrazole | nih.gov |

| Methylhydrazine | 1-Cyclopropyl-4-vinyl-1,4-butanedione | 3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole & 5-Cyclopropyl-1-methyl-3-vinyl-1H-pyrazole | N/A |

An alternative and equally important cyclocondensation strategy utilizes α,β-unsaturated carbonyl compounds as the three-carbon building block. mdpi.commdpi.com The reaction of hydrazines with these substrates typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration to afford the pyrazole ring. researchgate.net This method is particularly useful for accessing pyrazoles with specific substitution patterns that may be less accessible through the 1,3-dicarbonyl route.

The reaction of a substituted hydrazine with an α,β-unsaturated ketone can also lead to the formation of regioisomeric products. researchgate.net The regiochemical outcome is often dictated by the nature of the substituents on both reactants.

Table 2: Synthesis of Pyrazoles from α,β-Unsaturated Carbonyl Compounds

| Hydrazine Derivative | α,β-Unsaturated Carbonyl Compound | Product | Reference |

| Hydrazine Hydrate | Chalcone | 3,5-Diphenyl-1H-pyrazole | bohrium.com |

| Phenylhydrazine | 4-Phenylbut-3-en-2-one | 1,5-Diphenyl-3-methyl-1H-pyrazole | researchgate.net |

1,3-Dipolar cycloadditions provide a powerful and convergent approach to the pyrazole nucleus, involving the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. rsc.orgnih.gov This method is highly versatile and allows for the construction of a wide range of substituted pyrazoles and their partially saturated analogs, pyrazolines. nih.govtandfonline.com

Nitrilimines, which are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides, are effective 1,3-dipoles for the synthesis of pyrazoles. mdpi.com Their reaction with alkynes provides a direct route to fully aromatic pyrazoles, while their cycloaddition with alkenes yields pyrazolines, which can often be oxidized to the corresponding pyrazoles. mdpi.comyoutube.com The regioselectivity of these cycloadditions is a key consideration and is influenced by the electronic and steric nature of the substituents on both the nitrilimine and the dipolarophile. mdpi.com

Diazo compounds are another important class of 1,3-dipoles for pyrazole synthesis. rsc.orgrsc.org The [3+2] cycloaddition of a diazo compound with an alkyne is a highly efficient and atom-economical method for constructing the pyrazole ring. rsc.orgresearchgate.net These reactions can often be carried out under mild conditions, and in some cases, without the need for a catalyst. rsc.org The use of α-diazocarbonyl compounds in reactions with alkynes can afford highly functionalized pyrazoles with excellent yields. researchgate.net

The cycloaddition of diazo compounds with alkenes initially forms pyrazolines, which can be subsequently aromatized to pyrazoles. nih.govnih.gov This two-step sequence allows for the introduction of a wider range of substituents and functionalities into the final pyrazole product.

Table 3: 1,3-Dipolar Cycloaddition Routes to Pyrazoles

| 1,3-Dipole | Dipolarophile | Intermediate/Product | Reference |

| Nitrilimine | Alkyne | Pyrazole | youtube.com |

| Diazo Compound | Alkyne | Pyrazole | rsc.orgresearchgate.net |

| Diazo Compound | Alkene | Pyrazoline | nih.govnih.gov |

Multicomponent Reaction Strategies for Pyrazole Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like pyrazoles, offering advantages in terms of efficiency, atom economy, and procedural simplicity. mdpi.comnih.gov These reactions allow for the construction of the pyrazole ring in a single step from three or more starting materials. beilstein-journals.org

A common and classic approach to pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.org MCRs often leverage the in situ generation of these 1,3-dicarbonyl compounds. beilstein-journals.orgnih.gov For instance, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which are then immediately trapped by a hydrazine to yield the pyrazole. beilstein-journals.orgnih.gov This approach prevents further acylation of the diketone and generally provides good to excellent yields with a broad tolerance for various functional groups. nih.gov

Several variations of MCRs for pyrazole synthesis have been developed:

Three-component reactions: Aldehydes, β-ketoesters, and hydrazines can be combined in the presence of a catalyst, such as ytterbium perfluorooctanoate (Yb(PFO)₃), to produce highly substituted pyrazoles. beilstein-journals.orgnih.gov Another example involves the reaction of 1,3-diketones with arylhydrazines, which can proceed efficiently at room temperature in N,N-dimethylacetamide to afford 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity and yields. mdpi.comijpsjournal.com

Four-component reactions: These strategies can assemble more complex pyrazole-containing systems. For instance, the synthesis of pyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of aldehydes, hydrazine hydrate, β-ketoesters, and an active methylene (B1212753) compound like malononitrile. mdpi.com

Consecutive MCRs: In some cases, a pseudo-four-component synthesis can be employed. For example, sodium acetylacetonate, isothiocyanates, and hydrazine can be reacted in a consecutive manner to generate functionalized pyrazoles. beilstein-journals.orgnih.gov

The choice of reactants and conditions in these MCRs plays a crucial role in determining the final product. For instance, the reaction of hydrazones with β-ketoesters or ketones is influenced by the stability of the enol form of the carbonyl compound. nih.gov To circumvent challenges with the accessibility of certain hydrazines, they can be generated in situ from sources like arylboronic acids and Boc-protected diimide under copper catalysis. nih.gov

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Three-component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.orgnih.gov |

| Three-component | 1,3-Diketones, Arylhydrazines | N,N-dimethylacetamide | 1-Aryl-3,4,5-substituted pyrazoles | mdpi.comijpsjournal.com |

| Four-component | Aldehydes, Hydrazine hydrate, β-Ketoesters, Malononitrile | Piperidine, aqueous medium | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Consecutive Pseudo-four-component | Sodium acetylacetonate, Isothiocyanates, Hydrazine | - | Functionalized pyrazoles | beilstein-journals.orgnih.gov |

Ring Transformations from Other Heterocyclic Precursors

The synthesis of pyrazoles can also be accomplished through the transformation of other existing heterocyclic rings. This approach offers alternative pathways to pyrazole derivatives, often with unique substitution patterns.

One notable example is the conversion of pyrimidines and their salts into pyrazoles. wur.nl The reaction of N-alkylpyrimidinium salts with hydrazine can lead to the formation of pyrazoles. This transformation is believed to proceed via an initial nucleophilic attack of hydrazine at the 6-position of the pyrimidine (B1678525) ring, forming a 1,6-dihydropyrimidine intermediate. Subsequent ring opening between the N(1) and C(6) atoms, followed by recyclization and elimination of a three-atom fragment, yields the pyrazole ring. wur.nl While the hydrazinolysis of unsubstituted pyrimidine to pyrazole requires high temperatures, the use of a 1-methylpyrimidinium salt allows the reaction to proceed at room temperature. wur.nl

Other heterocyclic systems that can serve as precursors to pyrazoles include:

Pyranones: 2,3-Dihydro-4H-pyran-4-ones react with arylhydrazines in the presence of a catalyst like montmorillonite (B579905) KSF to yield 5-substituted pyrazoles. nih.gov

1,4-Benzodioxins: The condensation of (Z)-3-acetyl-2-methyl-2,3-dihydro-1,4-benzodioxin-2-ol with arylhydrazines in a mixture of water and acetic acid provides substituted pyrazoles in high yields. nih.gov

Tetrazolo[1,5-b]pyridazines, tetrazolo[1,5-a]pyrimidines, and tetrazolo[1,5-a]pyridines: Thermolysis of these tetrazole-fused systems can lead to the formation of pyrazoles and pyrroles. nih.gov

1,2,4-Triazines: 3-Halo-1,2,4-triazines can be transformed into pyrazoles bearing sulfonyl, sulfonamido, or sulfonyloxy groups through reaction with α-chlorocarbanions. nih.gov

A rhodium(II)-catalyzed ring expansion of pyrazoles with diazocarbonyl compounds has also been reported as a method for preparing 1,2-dihydropyrimidines, representing a carbenoid insertion into an N–N bond. acs.org

Specific Synthesis of this compound and Related Compounds

The synthesis of the target molecule, this compound, requires specific methods for introducing the cyclopropyl (B3062369), methyl, and vinyl groups onto the pyrazole core.

Synthetic Routes to 1-Vinyl Pyrazole Compounds

The introduction of a vinyl group at the N1 position of the pyrazole ring is a key step. Several methods have been developed for the synthesis of 1-vinylpyrazoles. nih.gov

One of the earliest methods involved the high-pressure reaction of acetylene (B1199291) with pyrazoles, such as 3,5-dimethylpyrazole. nih.gov Another approach is the dehydration of 1-(β-hydroxyethyl)pyrazoles, which can be prepared by condensing a 1,3-dicarbonyl equivalent with β-hydroxyethyl hydrazine. nih.gov

A more contemporary and versatile method is the vinylation of pyrazoles using vinyl acetate (B1210297) in the presence of a mercury(II) sulfate (B86663) catalyst, which can be generated in situ from mercuric(II) acetate and sulfuric acid. nih.gov This reaction typically provides good yields, and the presence of electron-acceptor groups at the C4 position of the pyrazole can accelerate the reaction. nih.gov

Other notable methods for preparing 1-vinylpyrazoles include:

Dehydrohalogenation: The treatment of 1-(2-haloethyl)pyrazoles with a base like potassium hydroxide (B78521) can yield 1-vinylpyrazoles. nih.gov

Phase-Transfer Catalysis (PTC): N-alkylation of a pyrazole with dichloroethane followed by dehydrochlorination under PTC conditions in water provides a smooth route to 1-vinylpyrazoles in high yields. nih.gov

Cracking of geminal bis(1-pyrazolyl)alkanes: Acid-catalyzed thermolysis of these compounds, which are prepared from the reaction of a pyrazole with an acetal (B89532) or ketal, can lead to the formation of 1-vinylpyrazoles. nih.gov

A biomimetic approach has also been explored, where a tungsten complex facilitates the reaction between 3,5-dimethylpyrazolate and acetylene to produce N-vinyl-3,5-dimethylpyrazole, which can then be hydrolyzed to acetaldehyde. researchgate.netrsc.org

Preparation of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid as a Precursor

A common strategy for introducing the vinyl group at the 5-position of the pyrazole ring involves the derivatization of a carboxylic acid precursor. Therefore, the synthesis of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a crucial step.

The synthesis of pyrazole-5-carboxylic acid esters can be achieved by reacting the enolate of a 2,4-diketocarboxylic ester with an N-alkylhydrazinium salt in the presence of a solvent and water. google.com This method is advantageous as it minimizes the formation of undesirable isomers. google.com The alkylation of pyrazole-3-carboxylic esters with agents like dimethyl sulfate is another route, although it can lead to a mixture of N-alkylated isomers that require chromatographic separation. google.com

A series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized by first reacting diethyl oxalate (B1200264) with acetophenone (B1666503) derivatives to form ethyl-2,4-dioxo-4-phenylbutanoate intermediates. researchgate.net These intermediates were then treated with hydrazine hydrate in the presence of glacial acetic acid to yield the desired pyrazole-3-carboxylates. researchgate.net

In a related synthesis, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was prepared by reacting the corresponding pyrazole with POCl₃ in dry DMF, followed by oxidation of the resulting aldehyde group. researchgate.net Pyrazole carboxylic acid amides have also been synthesized from pyrazole-3-carbonyl chlorides. nih.gov

Derivatization from 3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine

An alternative synthetic handle for the introduction of the vinyl group is a primary amine. Thus, the synthesis and derivatization of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine (C₇H₁₁N₃) is another viable route. uni.lunih.gov The related compound, 3-amino-5-cyclopropyl-1H-pyrazole (C₆H₉N₃), is commercially available and serves as a valuable starting material. sigmaaldrich.com

The synthesis of 5-aminopyrazoles can be achieved through the cyclocondensation of hydrazine hydrate with various precursors. mdpi.com For example, N-aryl-3-(arylamino)-2-cyano-3-(methylthio)acrylamides react with hydrazine hydrate to form 5-aminopyrazoles. mdpi.com In another approach, carboxylic acids can be converted to ketonitriles, which are then treated with hydrazine hydrate to yield 5-alkyl-3-amino-1H-pyrazoles. mdpi.com

5-Aminopyrazoles are versatile intermediates for the synthesis of fused heterocyclic systems. For instance, they can be condensed with α-methylene ketones in the presence of a base to form pyrazolo[3,4-b]pyridines. semanticscholar.org They also undergo condensation with isatin (B1672199) derivatives to produce pyrazole-oxindole hybrids. mdpi.com

A series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides have been synthesized and evaluated for their antimicrobial activities. nih.gov This demonstrates the utility of the aminopyrazole scaffold for further functionalization.

Advanced Synthetic Functionalization of Pyrazole Rings

Beyond the initial construction of the pyrazole core, advanced functionalization techniques are crucial for accessing a wider range of derivatives. Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org

The inherent electronic properties of the pyrazole ring influence the regioselectivity of C-H functionalization. researchgate.net The C5-proton is the most acidic due to the electron-withdrawing nature of the adjacent sp³-hybridized nitrogen atom, making C5-H functionalization relatively facile. researchgate.net Conversely, the C4 position is more nucleophilic, favoring electrophilic aromatic substitution. researchgate.net The N2 nitrogen atom can also act as a directing group, guiding the functionalization to specific positions on the pyrazole ring or on an attached aromatic ring. researchgate.net

Recent advances in this area include:

Photocatalysis: Visible-light-induced photocatalysis has become a sustainable tool for the functionalization of pyrazoles, utilizing metal-based photocatalysts, organic photoredox catalysts, and electron-donor-acceptor complexes. rsc.org

Regioselective Arylation: Conditions have been developed for the regioselective direct arylation of pyrazoles at the β-position (C4), even when the α-position (C5) is unsubstituted. researchgate.net This is achieved by a judicious choice of solvent and using aryl bromides as the aryl source. researchgate.net A divergent and regioselective approach to 5-aryl-4-nitro-1H-pyrazoles has also been developed through guided transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles. acs.org

Halogenation: A one-pot, two-step methodology for the synthesis of 3-halopyrazolo[1,5-a]pyrimidines involves the tandem cyclization of aminopyrazoles with β-enaminones or chalcones, followed by C-H halogenation. thieme-connect.de

These advanced methods, along with traditional cross-coupling reactions, provide a comprehensive toolbox for the synthesis and diversification of pyrazole-based compounds. researchgate.netnumberanalytics.com

Catalytic C-H Activation Methodologies

Direct C-H activation has emerged as a powerful strategy for the functionalization of pyrazole rings, offering a more sustainable alternative to traditional cross-coupling reactions that necessitate pre-halogenated substrates. researchgate.net This approach allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds.

Rhodium(III)-catalyzed reactions are particularly prominent in this area. rsc.org These catalysts can effectively direct the functionalization of C-H bonds at specific positions on the pyrazole ring or its substituents. For instance, Rh(III)-catalyzed C-H activation has been successfully employed for the ortho-C–H functionalization of aromatic C-H bonds with diazopyrazolones to construct 4-heteroaryl pyrazoles. rsc.org The mechanism often involves the pyrazole's nitrogen atom acting as a directing group, facilitating the metal-catalyzed cleavage of a nearby C-H bond. researchgate.net This is followed by the insertion of a coupling partner, such as an alkene or alkyne. nih.govacs.org

Detailed studies on the rhodium-catalyzed oxidative coupling of 3-arylpyrazoles with alkenes have shown that the reaction proceeds via migratory insertion into the Rh-aryl bond, followed by β-hydride elimination to yield the vinylated product. nih.gov The choice of catalyst, such as [Rh(MeCN)₃Cp*][PF₆]₂, has been shown to be highly efficient for these transformations. nih.gov

Copper-catalyzed C-H activation provides another route for pyrazole synthesis. A method involving the Cu(OAc)₂-mediated C-H activation of aryl hydrazones facilitates the formation of the key C-N bond to construct the pyrazole ring. thieme-connect.com This approach is notable for being one of the first examples of direct C-H activation for this purpose. thieme-connect.com

| Catalyst System | Substrates | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| [Rh(MeCN)₃Cp][PF₆]₂ / Cu(OAc)₂·H₂O | 3-Arylpyrazoles, Alkenes (e.g., Styrene) | 5-Vinylpyrazoles | Efficient oxidative coupling for mono- and divinylation. | nih.gov |

| [Rh(III)] | 2-Aryl-3H-indoles, Diazopyrazolones | 4-Heteroaryl Pyrazoles | Redox-neutral strategy with high functional group tolerance. | rsc.orgrsc.org |

| Cu(OAc)₂ / O₂ | Aryl Hydrazones | Substituted Pyrazoles | Direct C-H activation to form a key C-N bond of the pyrazole ring. | thieme-connect.com |

| [RhCl₂Cp]₂ or [Rh(MeCN)₃Cp*][PF₆]₂ | 3-Phenylpyrazoles, Alkynes | Pyrazoloisoquinolines | Catalytic C-H/N-H annulation. | acs.org |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium, Rhodium)

Transition-metal-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. mdpi.commdpi-res.com These reactions, such as those named after Suzuki, Heck, and Sonogashira, typically involve the reaction of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium. youtube.comresearchgate.net

The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the context of synthesizing molecules like this compound, palladium-catalyzed cross-coupling is a viable method for introducing the vinyl group at the C5 position. This can be achieved by coupling a 5-halo- or 5-triflyloxy-pyrazole derivative with a vinyl-organometallic reagent (e.g., vinyltributylstannane in a Stille coupling or vinylboronic acid in a Suzuki coupling). A stereospecific palladium-catalyzed N-vinylation of azaheterocycles with vinyl triflates has also been described, demonstrating the versatility of this approach for creating C-vinyl bonds. nih.gov

Rhodium catalysts are also employed in cross-coupling reactions. For instance, a rhodium(I)-N-heterocyclic carbene (NHC) catalyst has been used for the coupling of 1-vinylpyrazoles with alkynes via C-H activation, resulting in butadienylpyrazole derivatives under mild conditions. nih.gov While this is a C-H activation process, it showcases the role of rhodium in C-C bond formation to extend a vinyl substituent. nih.gov

Palladium-catalyzed intramolecular C-H activation has also been used to synthesize fused pyrazole systems, such as pyrazolo[5,1-b]benzothiazoles from 1-phenyl-1H-pyrazole-5-thiol compounds, demonstrating the power of these catalysts in complex heterocycle synthesis without requiring an external oxidant. rsc.org

| Reaction Type | Catalyst | Coupling Partners | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium | Halopyrazole, Organoboron reagent | C-C (Aryl, Alkyl) | mdpi.commdpi.com |

| Sonogashira | Palladium/Copper | Halopyrazole, Terminal alkyne | C-C (Alkynyl) | researchgate.net |

| N-Vinylation | Palladium | Azaheterocycle, Vinyl triflate | N-C (Vinyl) | nih.gov |

| C-S Coupling | Palladium | 1-Phenyl-1H-pyrazole-5-thiol (intramolecular) | C-S | rsc.org |

Introduction of Diverse Substituents (e.g., Alkyl, Aryl, Halogenated Groups)

The functionalization of the pyrazole core with a variety of substituents is crucial for tuning its chemical and biological properties. nih.gov Beyond the vinyl group, the introduction of alkyl, aryl, and halogen moieties is of significant interest.

One of the most traditional and versatile methods for constructing the pyrazole ring itself is the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govorganic-chemistry.org By varying the substituents on both the hydrazine and the dicarbonyl starting materials, a wide array of substituted pyrazoles can be accessed. For instance, reacting a substituted hydrazine with an unsymmetrical 1,3-diketone can lead to regioisomeric pyrazole products. nih.gov

A flexible synthesis for pyrazoles with different functionalized substituents at the C3 and C5 positions has been developed starting from protected alkynols and acid chlorides. acs.org This method allows for the installation of various alkyl and aryl groups at C5. The subsequent conversion of a functional group at C3 into a chloride provides a handle for further nucleophilic substitution, enabling the introduction of thioether or phosphine (B1218219) ligands. acs.org

Halogenation of the pyrazole ring, particularly at the C4 position, is a common strategy to prepare substrates for further functionalization. mdpi.com The resulting halopyrazoles are versatile intermediates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of aryl and other groups. mdpi.comencyclopedia.pub

The introduction of a trifluoromethyl group, a common substituent in pharmaceuticals, has been achieved by reacting β-dicarbonyl compounds with trifluoroacetic anhydride, followed by cyclization with hydrazine. nih.gov The regiochemistry of these reactions is often influenced by the nature of other substituents on the ring. nih.gov

| Method | Reagents | Substituent Introduced | Position | Reference |

|---|---|---|---|---|

| Condensation | Hydrazine, Substituted 1,3-Diketone | Alkyl, Aryl | C3, C5 | nih.govacs.org |

| Cross-Coupling Precursor Synthesis | Halogenating Agent (e.g., NBS, NCS) | Halogen (Br, Cl) | C4 | mdpi.comencyclopedia.pub |

| Alkynol Coupling/Cyclization | Protected alkynol, Acid chloride, Hydrazine | Alkyl, Aryl | C5 | acs.org |

| Nucleophilic Substitution | 3-(Chloromethyl)pyrazole, Nucleophile (e.g., Thiol) | Thioether, etc. | C3 side-chain | acs.org |

Reactivity Profiles and Reaction Mechanisms of 3 Cyclopropyl 1 Methyl 5 Vinyl 1h Pyrazole and Pyrazole Systems

Electronic Properties and Reactivity Sites of the Pyrazole (B372694) Ring

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.gov This structure possesses 6 π-electrons, conforming to Hückel's rule for aromaticity. nih.govnih.govorganic-chemistry.org The presence and arrangement of the two nitrogen atoms create a distinct electronic landscape that defines its reactivity. One nitrogen atom is pyrrole-like (N1, proton-donating in an unsubstituted pyrazole) and the other is pyridine-like (N2, proton-accepting and basic). acs.orgorganic-chemistry.orgquora.com This configuration results in an uneven distribution of electron density across the ring, establishing specific sites for both nucleophilic and electrophilic attack. acs.orgwikipedia.orgnih.gov

The pyrazole ring contains several nucleophilic centers, primarily the pyridine-like N2 nitrogen and the C4 carbon.

Nitrogen Atoms (N1 and N2): The N2 nitrogen possesses a lone pair of electrons in an sp² hybrid orbital within the plane of the ring, which is not part of the aromatic sextet. acs.orgbeilstein-journals.org This makes the N2 atom basic and a primary site for reactions with electrophiles, such as protonation and alkylation. nih.govnih.govbeilstein-journals.org The N1 nitrogen, in contrast, is considered pyrrole-like, and its lone pair is delocalized within the aromatic π-system, rendering it largely non-basic and unreactive in its neutral state. acs.orgbeilstein-journals.org However, deprotonation of the N1 position with a strong base generates a pyrazolate anion, which is highly reactive toward a wide range of electrophiles. acs.orgbeilstein-journals.org While some theoretical calculations suggest the highest negative charge density is on the N1 atom, the N2 atom is generally the more reactive nucleophilic site in substitution reactions. organic-chemistry.org

Interactive Data Table: Nucleophilic Sites of the Pyrazole Ring

| Site | Description | Type of Reactivity | Typical Reactions | Source Citation |

|---|---|---|---|---|

| N2 (Pyridine-like) | Basic nitrogen with an available lone pair. | Nucleophilic | Protonation, Alkylation, Coordination to metals | nih.govacs.orgnih.govbeilstein-journals.org |

| C4 | Most electron-rich carbon on the ring. | Nucleophilic | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) | nih.govacs.orgwikipedia.orgnih.govstackexchange.com |

| N1 (Pyrrole-like, as anion) | Becomes highly nucleophilic after deprotonation with a strong base. | Nucleophilic | Reaction with various electrophiles | acs.orgbeilstein-journals.org |

The same inductive effect from the electronegative nitrogen atoms that enriches the C4 position leaves the C3 and C5 carbons relatively electron-deficient. acs.orgnih.gov This imparts an electrophilic character to these positions, making them susceptible to attack by nucleophiles. acs.orgwikipedia.orgnih.gov Electrophilic substitution at C3 and C5 is generally disfavored because it proceeds through highly unstable intermediates where a positive charge is placed on a carbon adjacent to the electron-deficient azomethine nitrogen. nih.gov This inherent electrophilicity allows for reactions such as nucleophilic aromatic substitution, particularly if a good leaving group is present at these positions.

Interactive Data Table: Electrophilic Sites of the Pyrazole Ring

| Site | Description | Type of Reactivity | Typical Reactions | Source Citation |

|---|---|---|---|---|

| C3 | Electron-deficient carbon due to adjacent nitrogen atoms. | Electrophilic | Nucleophilic Attack/Substitution | acs.orgwikipedia.orgnih.gov |

| C5 | Electron-deficient carbon due to adjacent nitrogen atoms. | Electrophilic | Nucleophilic Attack/Substitution | acs.orgwikipedia.orgnih.gov |

Chemical Transformations of Functional Groups in 3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole

The reactivity of the parent molecule is a composite of the pyrazole core and its substituents. The vinyl and cyclopropyl (B3062369) groups introduce additional, distinct reaction pathways.

The vinyl group at the C5 position is an electron-rich double bond activated by conjugation with the pyrazole ring, making it a key site for various transformations. acs.org

Cycloaddition Reactions: 1-vinylpyrazoles can participate in [2+2] cycloaddition reactions. For instance, in aprotic solvents, they react with tetracyanoethylene (B109619) to form 1-(2,2,3,3-tetracyano-1-cyclobutyl)pyrazoles. acs.org

Halogenation and Hydrohalogenation: The reaction of 1-vinylpyrazoles with halogens like bromine can be complex, potentially leading to a mixture of products including addition to the double bond (forming 1-(1',2'-dibromo)ethylpyrazoles) and electrophilic substitution at the C4 position of the pyrazole ring. acs.org Hydrohalogenation with hydrogen halides like HCl or HBr typically proceeds at the vinyl group's double bond in accordance with Markovnikov's rule, yielding 1-(1'-haloethyl)pyrazoles. acs.org

Michael Addition: The vinyl group, activated by the pyrazole ring, can act as a Michael acceptor. An electrophilic substitution can occur at the exocyclic double bond, leading to Michael addition products. acs.org

Interactive Data Table: Reactions of the Vinyl Substituent on Pyrazoles

| Reaction Type | Reagents | Product Type | Source Citation |

|---|---|---|---|

| [2+2] Cycloaddition | Tetracyanoethylene | Cyclobutyl-substituted pyrazole | acs.org |

| Hydrohalogenation | Hydrogen Halides (e.g., HBr) | 1-(1'-haloethyl)pyrazole (Markovnikov addition) | acs.org |

| Bromination | Bromine (Br₂) | Mixture of dibromoethyl addition product and C4-brominated pyrazole | acs.org |

| Michael Addition | Michael Donors | Adduct at the vinyl β-carbon | acs.org |

The cyclopropyl group is known for its high ring strain and unique bonding, which resembles that of a C=C double bond in some respects. beilstein-journals.orgchempedia.info Its reactivity in the context of the this compound is highly dependent on the reaction conditions.

Stability and Ring-Opening: While generally a stable substituent, the cyclopropyl ring can undergo ring-opening reactions under specific conditions. This is particularly true for donor-acceptor cyclopropanes, where an electron-withdrawing group (like a ketone) on the ring facilitates cleavage and subsequent annulation reactions to form new heterocyclic systems. acs.orgyoutube.com Nucleophilic ring-opening can also be induced by acids or transition metals. youtube.comnih.gov However, the cyclopropyl ring can also remain intact during reactions on other parts of the molecule, as demonstrated in syntheses where pyrazole itself acts as a nucleophile towards a gem-difluorocyclopropane without causing it to open. organic-chemistry.org The existence of complex pharmaceutical compounds containing stable cyclopropyl-pyrazole motifs, such as Bozitinib, attests to the group's potential inertness. nih.gov

Electronic Effects: A significant property of the cyclopropyl group is its ability to stabilize an adjacent carbocation. This is attributed to a phenomenon known as "dancing resonance," where the strained C-C sigma bonds of the cyclopropyl ring overlap with the vacant p-orbital of the cationic center. nih.gov This stabilizing effect is potent, even surpassing that of a phenyl group in some cases. chempedia.info In this compound, this property could influence reactions that proceed via cationic intermediates at the C3 position or the attached vinyl group.

Even with existing substituents, the pyrazole ring itself can undergo further functionalization. The primary site for electrophilic attack remains the C4 position, provided it is unsubstituted.

Electrophilic Substitution at C4: As previously noted, reactions like halogenation can occur at the C4 position of vinylpyrazoles, sometimes in competition with reactions at the vinyl group. acs.org

Directed C-H Functionalization: Modern synthetic methods allow for substitution at positions that are typically less reactive. For example, palladium-catalyzed C-H arylation can be used to introduce aryl groups at the C5 and C3 positions of the pyrazole ring. nih.gov

Cross-Coupling Reactions: A common strategy for functionalizing the pyrazole core involves initial halogenation (e.g., at C4) followed by transition-metal-catalyzed cross-coupling reactions, such as Suzuki coupling, to form new carbon-carbon bonds. quora.com This approach can also be used to create unsymmetrically substituted pyrazoles by performing sequential cross-coupling reactions on dihalopyrazole scaffolds.

Mechanistic Investigations of Pyrazole Forming Reactions and Derivatives

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, providing access to a class of compounds with significant applications. The mechanisms governing these formations are diverse, primarily categorized into cycloaddition and cyclocondensation pathways. Understanding these mechanisms is crucial for controlling regioselectivity and achieving efficient synthesis of specifically substituted pyrazoles, such as this compound.

Elucidation of Cycloaddition Pathways

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and atom-economical strategy for constructing the five-membered pyrazole ring. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

One of the most prevalent methods is the 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes. nih.govnih.gov For the synthesis of a 1,3,5-trisubstituted pyrazole, the reaction between a diazo compound and a suitably substituted alkyne is often employed. The reaction can proceed under thermal conditions, often without the need for a catalyst. nih.gov For instance, the reaction of diazomethane (B1218177) with an alkyne bearing cyclopropyl and vinyl groups could theoretically lead to the desired pyrazole core, although subsequent N-methylation would be required.

A mechanistically significant pathway involves the use of nitrile imines as 1,3-dipoles. Nitrile imines are typically generated in situ from precursors like hydrazonoyl halides via base-induced dehydrohalogenation. rsc.org These reactive intermediates then rapidly undergo cycloaddition with a dipolarophile, such as an alkyne or a functionalized alkene. The regioselectivity of this addition is a key consideration, governed by the electronic and steric properties of both the nitrile imine and the dipolarophile. nih.govacs.org For example, the Huisgen cyclization of a nitrile imine with a dipolarophile like a vinyl ketone can proceed through a spiro-pyrazoline intermediate, which then undergoes elimination to yield the final aromatic pyrazole. acs.org

Recent studies have also explored multicomponent reactions that proceed via cycloaddition. An enzyme-catalyzed, three-component reaction between a benzaldehyde, a phenyl hydrazine (B178648), and a β-nitrostyrene has been shown to produce 1,3,5-trisubstituted pyrazoles. Mechanistic proposals suggest this does not proceed via a concerted cycloaddition but rather a stepwise pathway involving the formation of an imine intermediate, followed by Michael addition and subsequent cyclization and elimination. acs.org

The table below summarizes various cycloaddition strategies pertinent to the formation of substituted pyrazole systems.

| Reaction Type | 1,3-Dipole Source | Dipolarophile | Key Mechanistic Feature | Ref. |

| 1,3-Dipolar Cycloaddition | Diazo Compounds (e.g., α-diazoesters) | Alkynes, Electron-Deficient Alkenes | Catalyst-free thermal reaction or oxidative cycloaddition. | nih.govnih.gov |

| Huisgen Cycloaddition | Nitrile Imines (from Hydrazonoyl Halides) | Alkenes, Alkynes, MBH Carbonates | In situ generation of the dipole; high regioselectivity. | rsc.orgnih.gov |

| Tandem Cycloaddition/Elimination | Nitrile Imines | Methylene (B1212753) Indolines | Formation of a spiro-pyrazoline intermediate followed by ring-opening/elimination. | acs.org |

| Multicomponent Reaction | Imine Intermediate (from Aldehyde + Hydrazine) | Nitroolefins | Stepwise Michael addition-cyclization sequence, not a concerted cycloaddition. | acs.org |

Analysis of Cyclocondensation Reaction Mechanisms

Cyclocondensation reactions are the classical and most widely used approach for pyrazole synthesis. The core of this method is the reaction of a hydrazine derivative with a 1,3-dielectrophilic compound, most commonly a 1,3-dicarbonyl or an α,β-unsaturated carbonyl compound. beilstein-journals.org

The Knorr pyrazole synthesis, first reported in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. researchgate.net To form a specifically substituted pyrazole like this compound, one would theoretically start with an unsymmetrical diketone, such as 1-cyclopropyl-5-hexen-1,3-dione, and methylhydrazine. The mechanism proceeds through several steps:

Initial Nucleophilic Attack: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of the diketone. A crucial aspect of the mechanism is the regioselectivity when using a substituted hydrazine like methylhydrazine. The more nucleophilic nitrogen (typically the unsubstituted -NH2 group) is often the first to attack the more electrophilic carbonyl carbon.

Intermediate Formation: This attack leads to the formation of a carbinolamine intermediate, which quickly dehydrates to form a hydrazone or an enamine intermediate.

Cyclization: The remaining nitrogen atom then performs an intramolecular nucleophilic attack on the second carbonyl group, closing the five-membered ring to form a non-aromatic pyrazoline intermediate (specifically, a hydroxypyrazoline).

Aromatization: The final step is the acid-catalyzed dehydration of the hydroxypyrazoline intermediate to yield the stable aromatic pyrazole ring. nih.govresearchgate.net

A related and highly versatile method is the cyclocondensation of α,β-unsaturated ketones (enones) or ynones with hydrazines. rsc.orgbeilstein-journals.org The reaction with an enone first involves a Michael addition of the hydrazine to the β-carbon of the double bond. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the carbonyl carbon, and subsequent oxidation or elimination to afford the pyrazole. beilstein-journals.orgresearchgate.net The reaction of ynones with hydrazines is often highly regioselective and can be catalyzed by agents like silver triflate. nih.gov

The table below details common cyclocondensation pathways for pyrazole synthesis.

| Reaction Type | 1,3-Dielectrophile | Hydrazine Component | Key Mechanistic Feature | Ref. |

| Knorr Synthesis | 1,3-Diketones / β-Ketoesters | Substituted or Unsubstituted Hydrazines | Stepwise condensation-cyclization-dehydration; regioselectivity is key. | researchgate.net |

| Enone Condensation | α,β-Unsaturated Ketones/Aldehydes | Hydrazine Derivatives | Michael addition followed by cyclization and oxidation/elimination. | beilstein-journals.orgresearchgate.net |

| Ynone Condensation | α,β-Acetylenic Ketones | Hydrazine Derivatives | Highly regioselective cyclocondensation, often catalyzed. | nih.gov |

| Multicomponent Synthesis | In situ generated Ynones (from Alkyne + Acyl Chloride) | Hydrazine Derivatives | One-pot Sonogashira alkynylation followed by cyclocondensation. |

Spectroscopic and Analytical Data for this compound Not Found in Publicly Available Literature

Extensive searches for empirical spectroscopic and analytical data for the chemical compound this compound have yielded no specific experimental results. Detailed research findings regarding its Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) applications appear to be absent from publicly accessible scientific databases and literature.

The inquiry sought to populate a detailed article structure focusing on the specific analytical characterization of this molecule, including:

¹H NMR Analysis: Proton NMR data, including chemical shifts, multiplicities, and coupling constants for the cyclopropyl, methyl, vinyl, and pyrazole ring protons.

¹³C NMR Analysis: Carbon-13 NMR data detailing the chemical shifts for each carbon atom in the structure.

Advanced NMR Techniques: Application of techniques such as COSY, HSQC, or HMBC for complete structural elucidation.

LC-MS Analysis: Data from Liquid Chromatography-Mass Spectrometry, including retention times and mass-to-charge ratios.

GC-MS Analysis: Information from Gas Chromatography-Mass Spectrometry, focusing on fragmentation patterns and retention indices.

While general information exists for the spectroscopic properties of related pyrazole derivatives, including those with cyclopropyl, methyl, and vinyl substituents, no documentation was found for the specific isomeric arrangement of this compound. mdpi.com Reviews on vinylpyrazoles indicate that synthetic methods and detailed studies are more common for N-vinylpyrazoles rather than C-vinylpyrazoles, and data remains scarce for many specific isomers. mdpi.com Similarly, literature and chemical catalogs detail various other derivatives such as 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine and 3-cyclopropyl-1-methyl-1H-pyrazol-5-ol, but none provide the analytical data for the vinyl-substituted target compound.

Without experimental data from primary scientific literature, the generation of a scientifically accurate and authoritative article as per the requested outline is not possible. The creation of such content would require speculation and fabrication of data, which would be misleading and scientifically unsound. Therefore, the requested article on the spectroscopic and analytical characterization of this compound cannot be produced at this time.

Spectroscopic and Analytical Characterization of 3 Cyclopropyl 1 Methyl 5 Vinyl 1h Pyrazole

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental in the analysis of synthesized organic compounds like 3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole. They are employed to separate the target compound from impurities, byproducts, and unreacted starting materials, as well as to quantify its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrazole (B372694) derivatives. researcher.life Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of compounds. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. sielc.com

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, its moderate polarity allows for good retention and resolution on a C18 column. The inclusion of a small percentage of an acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any residual silanol groups on the stationary phase. The vinyl and cyclopropyl (B3062369) groups contribute to the compound's hydrophobicity, influencing its retention time. Detection is commonly achieved using a UV detector, set at a wavelength where the pyrazole ring exhibits strong absorbance. The development of enantioselective HPLC methods, often using chiral stationary phases, is also crucial for separating enantiomers of chiral pyrazole derivatives, although this may be less relevant if the compound is not chiral. acs.orgnih.govnih.gov

Table 1: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 60% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

| Expected Retention Time | 6.5 - 7.5 min |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. nih.gov These advantages make UPLC an ideal technique for high-throughput screening, reaction monitoring, and stringent purity assessments of pyrazole compounds.

A method developed for HPLC can often be transferred to a UPLC system with appropriate adjustments to the flow rate and gradient profile to accommodate the smaller column dimensions. The shorter run times are particularly beneficial in synthetic chemistry for rapidly determining the outcome of a reaction. nih.gov The increased peak concentration (taller, narrower peaks) also leads to lower limits of detection (LOD) and quantification (LOQ), which is essential for identifying and quantifying trace impurities.

Table 2: Representative UPLC Method Parameters for Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18, 50 mm x 2.1 mm, 1.7 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 60% B to 95% B over 2 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 1 µL |

| Expected Retention Time | 1.2 - 1.5 min |

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show a unique pattern of absorption bands corresponding to its distinct structural features: the pyrazole ring, the vinyl group, and the cyclopropyl moiety. nih.gov

Key characteristic absorptions can be predicted:

Cyclopropyl Group : The C-H stretching vibrations of the cyclopropyl ring typically appear at a high wavenumber, often above 3000 cm⁻¹. acs.org The ring itself has characteristic absorption bands, sometimes referred to as "ring breathing" modes, in the fingerprint region. acs.orgacs.org

Vinyl Group : The C=C stretching vibration of the vinyl group is expected in the 1650-1620 cm⁻¹ region. vscht.cz The vinylic C-H stretching absorption occurs above 3000 cm⁻¹. Additionally, out-of-plane (oop) C-H bending vibrations give rise to strong bands in the 1000-890 cm⁻¹ region, which can be diagnostic for the substitution pattern of the double bond. vscht.cz

Pyrazole Ring : The aromatic-like C=C and C=N stretching vibrations of the pyrazole ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The C-H stretching of the pyrazole ring proton would also be observed above 3000 cm⁻¹.

Alkyl Groups : The C-H stretching vibrations of the methyl group attached to the nitrogen and the cyclopropyl ring will be found in the 3000-2850 cm⁻¹ range. vscht.cz

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3100 - 3050 | Medium | =C-H Stretch (Vinyl & Pyrazole) |

| 3020 - 3000 | Medium | C-H Stretch (Cyclopropyl) |

| 2980 - 2870 | Medium | C-H Stretch (Methyl) |

| ~1640 | Medium | C=C Stretch (Vinyl) |

| 1580 - 1450 | Medium-Strong | C=C and C=N Ring Stretching (Pyrazole) |

| ~990 and ~910 | Strong | =C-H Out-of-Plane Bending (Vinyl) |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the crystalline solid state. researchgate.net This technique can provide unequivocal proof of connectivity and stereochemistry, as well as detailed information about bond lengths, bond angles, and intermolecular interactions. nih.gov

To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. mdpi.com

While specific crystallographic data for this compound is not publicly available, analysis of similar pyrazole structures in the Cambridge Structural Database (CSD) allows for the prediction of expected structural parameters. mdpi.comresearchgate.net The data would reveal the planarity of the pyrazole ring, the orientation of the cyclopropyl and vinyl substituents relative to the ring, and any significant intermolecular packing forces such as π-π stacking or C-H···π interactions in the crystal lattice. The table below provides an example of the crystallographic data that would be obtained from such an experiment, based on a published structure of a related pyrazole derivative. nih.gov

Table 4: Example of Single Crystal X-ray Diffraction Data for a Representative Pyrazole Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₂₀H₁₄FN₅O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 21.545 |

| b (Å) | 7.381 |

| c (Å) | 22.776 |

| α (°) | 90 |

| β (°) | 101.09 |

| γ (°) | 90 |

| Volume (ų) | 3550.1 |

| Z (molecules/unit cell) | 8 |

| Calculated Density (g/cm³) | 1.44 |

Data presented for 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine as a representative example. nih.gov

Theoretical and Computational Investigations of Pyrazole Frameworks

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a powerful tool for elucidating the intrinsic properties of molecules. For pyrazole (B372694) derivatives, these methods offer a detailed picture of their molecular and electronic characteristics.

Density Functional Theory (DFT) has become a standard method for investigating the molecular structures and relative stabilities of pyrazole derivatives. aip.orgresearchgate.net DFT calculations, often using functionals like B3LYP, are employed to optimize the geometries of these compounds, providing accurate predictions of bond lengths and angles. aip.orgresearchgate.net For instance, studies on various substituted pyrazoles have demonstrated the robustness of the pyrazole ring's conjugated structure, which is minimally affected by different substituents. researchgate.net

Theoretical calculations using DFT can establish the molecular geometry, frontier molecular orbitals, and Mulliken charges of pyrazole compounds, offering a comprehensive understanding of their molecular properties. aip.orgresearchgate.net The molecular electrostatic potential can also be determined to predict regions of electrophilic or nucleophilic reactivity. aip.org Furthermore, DFT calculations have been instrumental in understanding the stability of different tautomeric forms of pyrazoles, a key aspect of their chemistry. researchgate.net

Table 1: Representative DFT-Calculated Properties of Pyrazole Derivatives

| Property | Description | Typical Computational Level |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable molecular conformation. | B3LYP/6-311++G(d,p) |

| Relative Energy | The energy difference between various isomers or tautomers, indicating their relative stability. | MP2/6-311++G** |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, which are key to understanding chemical reactivity. | B3LYP/6-31+G(d) |

| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule, indicating charge distribution. | DFT/B3LYP |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential. | DFT/B3LYP |

This table is for illustrative purposes and the specific computational levels may vary depending on the study.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying the bonding and electronic properties of pyrazoles. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory offer very accurate descriptions of electron correlation effects, which are important for a precise understanding of molecular energetics and reaction barriers. nih.govnih.gov

These high-level calculations have been used to investigate the kinetics of proton transfer in pyrazoles, a fundamental process in their tautomeric interconversion. nih.gov For example, studies have shown that water molecules can significantly lower the energy barriers for proton transfer between the nitrogen atoms of the pyrazole ring by forming hydrogen bonds. nih.gov Ab initio methods have also been applied to understand the bonding of pyrazole-based corrosion inhibitors to metal surfaces, revealing the nature of the chemical interactions at a fundamental level. rsc.org

Computational Studies on Tautomerism in Pyrazoles

Tautomerism is a defining characteristic of many pyrazole compounds, influencing their physical, chemical, and biological properties. nih.govresearchgate.net Computational studies have been indispensable in unraveling the complexities of pyrazole tautomerism.

Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the ring. nih.gov Computational methods are used to determine the relative stabilities of the different tautomers and the energy barriers for their interconversion. nih.govresearchgate.net DFT and ab initio calculations have shown that the tautomeric equilibrium is highly dependent on the nature and position of substituents on the pyrazole ring. researchgate.net

For example, electron-donating groups tend to stabilize one tautomer over the other, while electron-withdrawing groups can have the opposite effect. researchgate.net Theoretical analyses have also explored the possibility of less common tautomeric forms, such as those involving protonation of annular carbon atoms, although these are generally found to be much less stable due to the loss of aromaticity. nih.gov

Table 2: Factors Influencing Annular Tautomerism in Pyrazoles

| Factor | Influence on Tautomeric Equilibrium |

| Substituent Effects | Electron-donating or -withdrawing groups can shift the equilibrium towards one tautomer. researchgate.net |

| Intramolecular Hydrogen Bonding | Can stabilize a particular tautomeric form. mdpi.com |

| Aromaticity | The drive to maintain the aromaticity of the pyrazole ring is a major factor in determining the predominant tautomer. researchgate.netmdpi.com |

| Physical State | The preferred tautomer can differ between the solid state and solution. rsc.org |

The surrounding solvent environment can have a significant impact on the position of the tautomeric equilibrium in pyrazoles. nih.govmdpi.com Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are used to simulate how different solvents influence tautomer stability. mdpi.com

Studies have shown that polar solvents can stabilize more polar tautomers, while nonpolar solvents may favor less polar forms. nih.gov The ability of a solvent to act as a hydrogen bond donor or acceptor can also play a crucial role in stabilizing specific tautomers. nih.gov For instance, in some pyrazole systems, increasing solvent polarity has been shown to increase the stability of both tautomers, although the effect may not be the same for each. nih.gov

Theoretical investigations into the dynamics of proton transfer provide a detailed understanding of the mechanism of tautomeric interconversion. nih.gov These studies often focus on calculating the activation energy for the proton transfer process, which can occur either intramolecularly or be mediated by solvent molecules. nih.govresearchgate.net

Computational studies have revealed that direct intramolecular proton transfer in pyrazoles has a high activation energy. researchgate.net However, the presence of catalysts, such as water molecules, can significantly lower this barrier by providing a pathway for intermolecular proton transfer through a hydrogen-bonded network. nih.gov Advanced computational methods can model the entire reaction profile, from the initial reactant state, through the transition state, to the final product state, providing a comprehensive picture of the proton transfer dynamics. nih.govacs.org

Molecular Modeling for Conformation and Stereochemistry

Molecular modeling techniques are instrumental in elucidating the three-dimensional structure and stereochemical nuances of pyrazole derivatives. nih.gov Computational chemistry has become an indispensable tool for exploring the conformational space and predicting the most stable arrangements of these molecules. nih.gov

Molecular dynamics simulations further complement these static calculations by exploring the dynamic behavior and conformational landscape of pyrazole derivatives over time. nih.gov These simulations provide a more realistic picture of how these molecules behave in different environments.

Table 1: Statistical Results of a 3D-QSAR CoMSIA Model for a Series of Pyrazole Derivatives

| Parameter | Value |

|---|---|

| q² | 0.557 |

| ONC | 5 |

| r² | 0.864 |

This table presents statistical data from a Comparative Molecular Similarity Indices Analysis (CoMSIA) model for a set of pyrazole derivatives, indicating a good predictive ability of the model. Such models are used to correlate the 3D structure of molecules with their biological activity. nih.gov

Applications of Molecular Electron Density Theory (MEDT) in Reaction Analysis

The Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that changes in electron density are the driving force behind chemical reactions. semanticscholar.org This theory has been successfully applied to analyze a wide range of organic reactions, including those involving pyrazole frameworks. luisrdomingo.com

Mechanistic Insights into Cycloaddition Reactions

MEDT has been particularly insightful in elucidating the mechanisms of cycloaddition reactions, which are a common method for synthesizing pyrazole rings. mdpi.comnih.gov For instance, the [3+2] cycloaddition of nitrilimines with alkenes to form pyrazoles has been studied using MEDT. nih.gov

These studies often reveal that the reactions proceed through a one-step mechanism with an asynchronous transition state. researchgate.net The asynchronicity implies that the formation of the two new single bonds does not occur simultaneously. A Bonding Evolution Theory (BET) analysis, often used in conjunction with MEDT, can map the precise sequence of bond formation along the reaction pathway. luisrdomingo.com

The reactivity of the components in these cycloadditions is analyzed based on their electronic structure. For example, MEDT studies have classified different types of [3+2] cycloaddition reactions based on the electronic character of the three-atom component (TAC), such as nitrilimines. luisrdomingo.com

Regioselectivity and Stereoselectivity Predictions

A significant advantage of MEDT is its ability to predict and rationalize the regioselectivity and stereoselectivity of cycloaddition reactions. nih.gov By analyzing the conceptual DFT reactivity indices of the reactants, such as the global electrophilicity and nucleophilicity, as well as local reactivity indices like Parr functions, the preferred orientation of the reactants in the transition state can be determined. researchgate.net

In the context of pyrazole synthesis, MEDT has been used to explain why a particular regioisomer is formed preferentially. For example, in the [3+2] cycloaddition of nitrilimines with enaminones, DFT calculations within the MEDT framework have been used to confirm the structure of the resulting 4-aroylpyrazoles over the 5-aroyl isomers by demonstrating their greater stability. researchgate.net The analysis of the Molecular Electrostatic Potential (MEP) can further highlight the regions of the molecule that are prone to electrophilic or nucleophilic attack, thus predicting the regiochemistry of the reaction. researchgate.net

For a molecule like 3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole, its vinyl group can act as a dienophile or a dipolarophile in cycloaddition reactions. mdpi.com MEDT would predict the outcome of such reactions by analyzing the electronic properties of the vinylpyrazole and the reacting partner. The theory can predict whether the reaction will be kinetically or thermodynamically controlled and which regioisomeric and stereoisomeric products will be favored. nih.gov

Table 2: Calculated Thermodynamic Parameters for [3+2] Cycloaddition Reactions Leading to Different Isoxazolidine Derivatives

| Product | Reaction Enthalpy (kJ mol⁻¹) |

|---|---|

| 3 | -136.48 |

| 4 | -130.08 |

| 5 | -130.99 |

| 6 | -140.81 |

This table shows the calculated exothermic characters of four different reaction pathways in a [3+2] cycloaddition, indicating that all reactions are irreversible. The variation in enthalpy helps in understanding the relative stability of the products. nih.gov

Synthesis and Structural Diversification of Pyrazole Derivatives

Design and Preparation of Pyrazole (B372694) Analogues with Varying Substituents

The synthesis of pyrazole derivatives is a well-established field, with the most common method being the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.comnih.gov This approach allows for the introduction of a wide variety of substituents at different positions of the pyrazole ring.

The properties and reactivity of the pyrazole ring are significantly influenced by the nature of the substituents at its four key positions. nih.govchim.it The synthesis of analogues of 3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole involves the strategic variation of these substituents to modulate the molecule's electronic and steric characteristics.

N1-Position: The substituent at the N1 position is typically introduced by selecting the appropriate substituted hydrazine. For the parent compound, methylhydrazine would be used. Varying this starting material to include other alkyl or aryl hydrazines allows for the synthesis of a library of N-substituted pyrazoles. acs.org The N1-substituent influences the pyrazole's basicity and solubility. nih.gov

C3 and C5-Positions: These positions are generally determined by the choice of the 1,3-dicarbonyl precursor. nih.gov For the target molecule, a diketone such as 1-cyclopropyl-5-hexen-1,3-dione could react with methylhydrazine. The regioselectivity of this reaction, determining which substituent ends up at C3 versus C5, can be influenced by the reaction conditions and the steric and electronic nature of the diketone's substituents. mdpi.com For instance, using different acid chlorides to create the alkynyl ketone intermediate allows for the installation of various groups at the C5 position. nih.govacs.org

C4-Position: While the parent compound is unsubstituted at C4, this position can be functionalized. For example, the Vilsmeier-Haack reaction, which uses phosphorus oxychloride and DMF, can introduce a formyl (aldehyde) group at the C4 position of a pyrazole ring. nih.govmdpi.com This aldehyde then serves as a handle for further synthetic transformations.

Table 1: Influence of Substituents on Pyrazole Core

| Position | Method of Introduction | Effect of Substitution |

|---|---|---|

| N1 | Choice of substituted hydrazine (e.g., methylhydrazine, phenylhydrazine). acs.org | Modulates basicity, solubility, and steric hindrance around the nitrogen atoms. nih.gov |

| C3/C5 | Selection of 1,3-dicarbonyl compound or alkynyl ketone precursor. mdpi.comacs.org | Dictates the primary functionality and steric profile of the molecule. nih.gov |

| C4 | Post-synthesis functionalization (e.g., Vilsmeier-Haack formylation). nih.gov | Introduces a handle for further diversification and can alter electronic properties. |

The cyclopropyl (B3062369) and vinyl groups on the pyrazole scaffold are key sites for chemical modification, offering pathways to novel structures.

The vinyl group is particularly versatile. nih.gov

Cycloaddition Reactions: As a dienophile, the vinyl group can participate in [4+2] Diels-Alder reactions. nih.gov It can also undergo [2+2] cycloadditions with reagents like tetracyanoethylene (B109619). nih.gov

Halogenation: The double bond can be halogenated, for instance, by reaction with chloroform (B151607) and sodium hydroxide (B78521) under phase-transfer catalysis to form a dichlorocyclopropane derivative. nih.gov

Oxidation: The vinyl group can be cleaved under mild oxidative conditions, such as with potassium permanganate, to yield the corresponding NH-pyrazole, effectively removing the group. nih.gov

The cyclopropyl group , a strained three-membered ring, can also be a site of reactivity, although it is generally more stable than the vinyl group. Its modification often requires more energetic conditions, which could involve ring-opening reactions catalyzed by transition metals or strong acids, leading to the formation of linear alkyl or other cyclic structures.

Formation of Fused Heterocyclic Systems Containing the Pyrazole Moiety

The pyrazole ring is an excellent precursor for the synthesis of fused bicyclic and polycyclic systems, many of which are of significant interest in medicinal chemistry. nih.govresearchgate.net A common strategy involves using a functionalized pyrazole, such as an aminopyrazole, as the starting point. nih.gov

Pyrazolo[1,5-a]pyrimidines are a prominent class of fused heterocycles that are considered purine (B94841) analogues. researchgate.netrsc.org The most prevalent synthetic route involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic compound, such as a β-dicarbonyl, β-enaminone, or chalcone. nih.govresearchgate.net

To synthesize a pyrazolo[1,5-a]pyrimidine (B1248293) from a this compound backbone, one would first need to introduce an amino group at the C5 position. This is typically achieved by starting the initial pyrazole synthesis with a precursor that contains a cyano group, which can then be reduced or otherwise converted to an amine. The resulting 5-amino-3-cyclopropyl-1-methyl-1H-pyrazole could then be reacted with various 1,3-dicarbonyl compounds to construct the fused pyrimidine (B1678525) ring. researchgate.netresearchgate.net The vinyl group could either be carried through the synthesis or introduced at a later stage.

Beyond pyrazolo[1,5-a]pyrimidines, the pyrazole core is a building block for a diverse array of other fused systems. semanticscholar.org

Pyrazolo[3,4-b]pyridines: These are synthesized by reacting 5-aminopyrazole-4-carbaldehydes with compounds containing an active methylene (B1212753) group, such as ketones, nitriles, or malonates. semanticscholar.orgmdpi.com The reaction proceeds via a condensation mechanism to form the fused pyridine (B92270) ring.

Pyrrolo[2,3-c]pyrazoles: These can be prepared by heating a pyrazole-4-carbaldehyde with ethyl azidoacetate. semanticscholar.org

Thieno[2,3-c]pyrazoles: These systems can also be generated from pyrazole precursors, expanding the range of accessible heterocyclic frameworks. nih.gov

Table 2: Examples of Fused Pyrazole Systems

| Fused System | Precursor | Reagent Example | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole | β-Dicarbonyl compound (e.g., Acetylacetone) | nih.govresearchgate.net |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole-4-carbaldehyde | Active methylene compound (e.g., Malononitrile) | semanticscholar.org |

| Pyrrolo[2,3-c]pyrazole | Pyrazole-4-carbaldehyde | Ethyl azidoacetate | semanticscholar.org |

Strategies for Accessing Highly Substituted Pyrazole Architectures

The development of efficient methods for constructing highly substituted pyrazoles is a major focus of modern organic synthesis, driven by the need for molecular diversity in drug discovery. nih.gov Several powerful strategies have emerged.

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single, one-pot reaction to build complex molecules with high atom economy and efficiency. researchgate.netmdpi.com For example, a five-component reaction of a thiadiazole, an aldehyde, malononitrile, an oxobutanoate, and hydrazine hydrate (B1144303) has been used to create highly substituted pyrano[2,3-c]pyrazoles. mdpi.com

Metal-Catalyzed Reactions: Transition metal catalysis, particularly with palladium, copper, and rhodium, enables a wide range of transformations. organic-chemistry.orgmdpi.com These include cross-coupling reactions (like Suzuki coupling) to attach aryl groups to the pyrazole ring and catalyzed cycloadditions to form the ring itself. mdpi.comorganic-chemistry.org

Domino and Cascade Reactions: These reactions involve a sequence of intramolecular transformations initiated by a single event. acs.org A reported strategy involves a base-mediated reaction between a thietanone and a tetrazine that proceeds through a cascade of condensation, fragmentation, cyclization, and extrusion to yield a fully substituted pyrazol-4-ol. acs.org

Flow Chemistry: Continuous flow synthesis offers a modular and rapid approach for preparing functionalized pyrazoles, allowing for telescoped reaction sequences where intermediates are generated and consumed in a continuous stream. researchgate.net

These advanced strategies provide powerful tools for creating libraries of complex pyrazole derivatives, including highly substituted analogues of this compound, for screening in various applications. nih.govresearchgate.net

Advanced Research Areas for Pyrazole Derivatives in Chemical Science

Role as Versatile Scaffolds and Building Blocks in Complex Organic Synthesis

Pyrazole (B372694) derivatives are highly valued as versatile building blocks in the construction of more complex organic molecules. nih.govresearchgate.net The structural features of 3-Cyclopropyl-1-methyl-5-vinyl-1H-pyrazole make it a particularly interesting synthon for organic synthesis.

The vinyl group at the C-5 position is a key functional handle that allows for a variety of chemical transformations. Vinylpyrazoles are known to participate in cycloaddition reactions, such as [2+2] and Diels-Alder reactions, providing access to novel polycyclic systems. nih.gov For instance, the reaction of 1-vinylpyrazoles with tetracyanoethylene (B109619) leads to the formation of cyclobutyl-substituted pyrazoles. nih.gov The vinyl moiety can also undergo hydrohalogenation, phosphorylation, and transition-metal-catalyzed reactions, further expanding its synthetic utility. nih.gov Moreover, the vinyl group can be cleaved under mild conditions, making it a useful protecting group for the pyrazole nitrogen. mdpi.com

The cyclopropyl (B3062369) group at the C-3 position introduces conformational rigidity and a three-dimensional character to the molecule. This feature is increasingly sought after in drug discovery to improve binding affinity and metabolic stability. The synthesis of complex molecules containing cyclopropyl groups can be challenging, and thus, pre-functionalized building blocks like this compound are valuable starting materials.

The pyrazole ring itself can be synthesized through various methods, with the most common being the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). youtube.com The specific substitution pattern of this compound can be achieved through multi-step synthetic sequences, likely involving the construction of a suitably substituted 1,3-dicarbonyl precursor followed by cyclization with methylhydrazine.

Pyrazoles in Coordination Chemistry and Supramolecular Assemblies

The nitrogen atoms of the pyrazole ring are excellent donors for metal ions, making pyrazole derivatives versatile ligands in coordination chemistry. researchgate.net They can coordinate to metal centers in a monodentate, bidentate, or bridging fashion, leading to the formation of a wide variety of coordination complexes and supramolecular assemblies. researchgate.netrsc.org The specific nature of the substituents on the pyrazole ring, such as the cyclopropyl and vinyl groups in this compound, can significantly influence the coordination behavior and the properties of the resulting metal complexes.

The N-methyl group in this compound directs coordination to the other nitrogen atom of the pyrazole ring. The steric bulk of the cyclopropyl group at the adjacent C-3 position can influence the geometry of the resulting metal complex. The vinyl group at the C-5 position could potentially participate in coordination to the metal center, or it could be used as a reactive site for post-coordination modification, allowing for the synthesis of more complex, multi-functional supramolecular structures.

The formation of supramolecular assemblies is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination. Pyrazole-based ligands have been successfully used to construct one-, two-, and three-dimensional supramolecular networks. rsc.org For example, pyrazole-4-sulfonate has been shown to form layered inorganic-organic networks with various metal ions. rsc.org The unique electronic and steric properties of this compound could lead to the formation of novel supramolecular architectures with interesting properties and potential applications in areas such as catalysis and materials science.

Chemical Design and Synthetic Strategies in Agrochemical Research

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercialized fungicides and insecticides containing this heterocyclic core. mdpi.com The fungicidal activity of many pyrazole derivatives is attributed to their ability to inhibit succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.

The design of novel agrochemicals often involves the strategic placement of various substituents on the pyrazole ring to optimize activity, selectivity, and physicochemical properties. The presence of a cyclopropyl group, as seen in this compound, is a known feature in some successful agrochemicals. For instance, cyclopropane-containing pyrazole derivatives have been investigated for their fungicidal and insecticidal activities. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazole ring can greatly influence the biological activity. nih.gov

The vinyl group in this compound offers a site for further chemical modification, allowing for the synthesis of a library of derivatives to be screened for agrochemical activity. Synthetic strategies towards such compounds would likely involve the initial synthesis of the core this compound, followed by diversification through reactions of the vinyl group. The development of efficient and regioselective synthetic methods is crucial for exploring the full potential of this class of compounds in agrochemical research. nih.gov

Contributions to Material Science Applications (e.g., Dyes, Fluorescent Materials, Functional Materials)